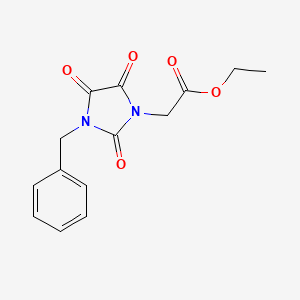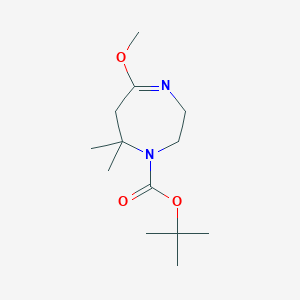
N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aromatic alcohols with maleimides . For example, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using a combination of NMR (1H & 13C) and mass spectroscopic as well as single crystal X-ray diffraction techniques . For example, the crystal structure of N - ( (4-acetylphenyl)carbamothioyl)pivalamide was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the addition of aromatic alcohols to maleimides . For example, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined using a variety of techniques . For example, the physical and chemical properties of 4-tert-Butylcyclohexyl acetate were determined using a variety of techniques, including melting point determination and thin-layer chromatography .Aplicaciones Científicas De Investigación
Drug Delivery and Polymer Science
Poly(amido-amine)s Carrying Primary Amino Groups : Research has shown the synthesis of poly(amido-amine)s carrying primary amino groups as side substituents, offering potential as nonviral vectors for drug delivery. These polymers could carry drugs and be labeled with fluorescent probes for protein tracking, indicating their utility in targeted drug delivery and diagnostics (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Amphoteric Linear Poly(amido-amine)s as Endosomolytic Polymers : Another study investigated the physicochemical and biological properties of amphoteric linear poly(amido-amine)s, highlighting their role in endosomal escape processes, a critical factor for efficient drug delivery systems (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).
Synthesis and Biological Activity
N-Arylpiperazine-1-carboxamide Derivatives : A novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized, showing potent androgen receptor antagonist activities. One specific derivative demonstrated significant potential in the treatment of prostate cancer, suggesting these compounds' role in developing new therapeutic agents (Kinoyama, Taniguchi, Kawaminami, Nozawa, Koutoku, Furutani, Kudoh, & Okada, 2005).
Cholinesterase Inhibition : Derivatives of 2-amino-4,6-dimethylpyridine, including aryl(alkyl)carboxamides, were found to moderately inhibit acetyl and butyrylcholinesterase, pointing towards their potential use in treating conditions like Alzheimer's disease (Debord, N'Diaye, Bollinger, Fikri, Pénicaut, Robert, Robert-Piessard, & Le Baut, 1997).
Material Science
- Electrochromic Aromatic Polyamides : Research on triphenylamine-containing aromatic polyamides revealed their electrochromic properties, with potential applications in electronic devices. These materials showed excellent thermal stability, solubility, and electrochromic performance, indicating their suitability for advanced electronic and optoelectronic applications (Liou & Chang, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory effects, potentially targeting inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
Based on the anti-inflammatory activities of similar compounds, it can be inferred that it may inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to inflammation and immune response .
Pharmacokinetics
Similar compounds are typically well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory effects against the generation of tnf-α, a key mediator of inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
Propiedades
IUPAC Name |
N-[2-(4-acetylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-17-4-10-21(11-5-17)33(31,32)27(23(30)26-14-12-25(3)13-15-26)16-22(29)24-20-8-6-19(7-9-20)18(2)28/h4-11H,12-16H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHLUVSZKRPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2970209.png)
![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2970210.png)
![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)
![N-(2-hydroxyethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2970214.png)

![4-[(4-Fluorophenoxy)methyl]benzohydrazide](/img/structure/B2970217.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2970218.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2970219.png)
![5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2970220.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970222.png)

![2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide](/img/structure/B2970225.png)